(R)-Binaphane

Descripción general

Descripción

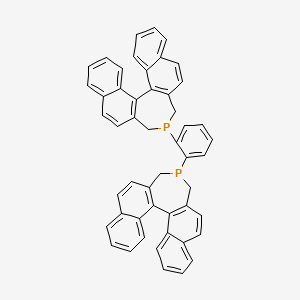

®-Binaphane is a chiral ligand widely used in asymmetric synthesis. It is derived from 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, a compound known for its ability to induce chirality in various chemical reactions. The ®-enantiomer of Binaphane is particularly significant in the field of organic chemistry due to its high enantioselectivity and efficiency in catalyzing reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Binaphane typically involves the resolution of racemic Binaphane or the use of chiral starting materials. One common method is the resolution of racemic Binaphane using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis starting from chiral precursors, which ensures the production of the desired ®-enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-Binaphane often involves large-scale resolution techniques or the use of chiral catalysts to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, ensuring the compound is produced in a cost-effective manner.

Análisis De Reacciones Químicas

Types of Reactions: ®-Binaphane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can participate in reduction reactions, often in the presence of reducing agents.

Substitution: It can undergo substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halides and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Asymmetric Catalysis

(R)-Binaphane is primarily utilized as a chiral ligand in asymmetric catalysis. It facilitates the synthesis of enantiomerically pure compounds, which are crucial in producing pharmaceuticals and agrochemicals. The ability of this compound to coordinate with transition metals like palladium, rhodium, and ruthenium enhances its effectiveness in catalyzing enantioselective reactions.

Case Study: Synthesis of Allyl Esters

Recent studies have demonstrated the use of this compound in the palladium-catalyzed enantioselective synthesis of allyl aryl esters. The reaction yielded up to 93% with moderate to good enantioselectivity (up to 80% ee) . This showcases the compound's potential in producing complex organic molecules efficiently.

Biology

Enzyme Mechanisms

In biological research, this compound is employed to study enzyme mechanisms and develop chiral drugs. Its ability to mimic natural substrates allows for better understanding and manipulation of enzymatic processes.

Case Study: Chiral Drug Development

The use of this compound in synthesizing chiral drugs has been pivotal. For instance, it plays a role in the production of anti-inflammatory medications such as naproxen through asymmetric hydrogenation processes . This application highlights its importance in pharmaceutical chemistry.

Medicine

Pharmaceutical Synthesis

this compound is instrumental in synthesizing pharmaceuticals that require high enantioselectivity. Its role as a catalyst in hydrogenation reactions has led to the efficient production of various drug intermediates.

Case Study: Industrial Production of Naproxen

The industrial synthesis of naproxen utilizes this compound as a catalyst in enantioselective hydrogenation, achieving high yields and enantiomeric excess . This application underscores the compound's significance in large-scale pharmaceutical manufacturing.

Industry

Production of Fine Chemicals

In industrial applications, this compound is used to produce fine chemicals with specific chiral properties. Its effectiveness in catalyzing reactions under mild conditions makes it suitable for various industrial processes.

Mecanismo De Acción

The mechanism by which ®-Binaphane exerts its effects involves its ability to coordinate with metal centers, forming chiral complexes. These complexes can then catalyze various reactions, inducing chirality in the products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparación Con Compuestos Similares

(S)-Binaphane: The enantiomer of ®-Binaphane, used in similar applications but with opposite chirality.

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: The parent compound from which ®-Binaphane is derived.

Chiral phosphine ligands: Other chiral ligands such as ®-BINAP and ®-SEGPHOS.

Uniqueness: ®-Binaphane is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Its ability to form stable chiral complexes with various metals makes it a valuable tool in the synthesis of enantiomerically pure compounds.

Actividad Biológica

(R)-Binaphane, a chiral bisphosphine ligand, has gained significant attention in asymmetric catalysis due to its unique structural properties and effectiveness in various chemical reactions. This article delves into its biological activity, focusing on its applications in catalysis, particularly in enantioselective reactions, and its implications in pharmaceutical synthesis.

Chemical Structure and Properties

This compound is characterized by its biaryl structure, which imparts axial chirality. This feature is crucial for its role as a ligand in transition metal complexes, enhancing the selectivity and efficiency of catalytic processes.

1. Asymmetric Hydrogenation

This compound has been extensively studied for its effectiveness in asymmetric hydrogenation reactions. It has been employed as a ligand in various metal-catalyzed processes, particularly with ruthenium (Ru) catalysts.

- Case Study: Hydrogenation of Ketones

In a notable study, this compound was used in the hydrogenation of unfunctionalized ketones. The reaction conditions optimized using this compound led to high enantioselectivity, achieving up to 93% enantiomeric excess (ee) when applied in a Ru(II) complex system .

| Substrate | Catalyst | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| Acetophenone | RuCl2[(S)-binap] | 2-Propanol | 99.6 | 93 |

| 2-Methoxycyclohexanone | DM-BINAP–Ru(II) | 2-Propanol | 95 | 96 |

2. Diels-Alder Reactions

This compound has also shown promise in facilitating Diels-Alder reactions. For instance, it was utilized as a pre-catalyst for generating active catalytic species in situ during the cycloaddition of chalcone derivatives with cyclopentadiene .

- Case Study: Diels-Alder Reaction

The reaction proceeded efficiently at low temperatures (-40 °C) with minimal solvent use, demonstrating the versatility and efficiency of this compound as a catalyst.

Biological Activity

While primarily recognized for its catalytic properties, the biological implications of this compound are noteworthy. Its role in synthesizing biologically active compounds enhances its relevance in medicinal chemistry.

1. Synthesis of Bioactive Molecules

This compound has been instrumental in synthesizing various bioactive molecules through asymmetric synthesis routes. For example, it has been utilized to produce optically pure compounds that exhibit significant biological activity against cancer cells .

Propiedades

IUPAC Name |

13-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenyl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H36P2/c1-5-15-41-33(11-1)21-25-37-29-51(30-38-26-22-34-12-2-6-16-42(34)48(38)47(37)41)45-19-9-10-20-46(45)52-31-39-27-23-35-13-3-7-17-43(35)49(39)50-40(32-52)28-24-36-14-4-8-18-44(36)50/h1-28H,29-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYMOICHLLQQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C5=CC=CC=C5P6CC7=C(C8=CC=CC=C8C=C7)C9=C(C6)C=CC1=CC=CC=C19)C=CC1=CC=CC=C14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432465 | |

| Record name | (R)-Binaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253311-88-5 | |

| Record name | (R)-Binaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.